Bienvenue dans la boutique en ligne BenchChem!

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

PDE4 inhibition inflammation pyridyl-THIQ SAR

Procure CAS 1057279-00-1 to access the PDE4A-active pharmacophore, not the NMDA-active unsubstituted or 2-methyl congeners. The 2-chloropyridine substituent is the key differentiation factor: it directs target engagement toward PDE4 inhibition (IC₅₀ 553 nM) and provides a synthetic handle for Suzuki/Buchwald-Hartwig diversification, enabling parallel library synthesis from a single intermediate. Purchasing any other pyridyl-THIQ regioisomer risks false-negative screening results and wasted FTE resources.

Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
CAS No. 1057279-00-1
Cat. No. B1474510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
CAS1057279-00-1
Molecular FormulaC14H13ClN2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)Cl
InChIInChI=1S/C14H13ClN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2
InChIKeyYUQPOUZHKXFJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1057279-00-1) — Structural Identity and Core Scaffold for Differentiated Procurement


2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic small molecule (C₁₄H₁₃ClN₂, MW 244.72 g/mol) comprising a tetrahydroisoquinoline (THIQ) core N-linked to a 2-chloropyridin-4-yl moiety [1]. This precise chlorine substitution at the pyridine 2-position is the critical molecular feature that distinguishes it from the broader pyridyl-THIQ analog family; unsubstituted (2-pyridin-4-yl) and alternative regioisomers (e.g., 2-methyl- or 3-chloro-substituted) exhibit fundamentally different electronic profiles, receptor-binding pharmacophores, and synthetic reactivity [2]. The compound is supplied at ≥95% purity by multiple commercial vendors and is available in quantities from 100 mg to gram-scale, serving as both a screening hit in medicinal chemistry campaigns and a versatile intermediate for further derivatisation via cross-coupling at the chlorine handle [1].

Why In-Class Pyridyl-Tetrahydroisoquinoline Analogs Cannot Be Interchanged: The 2-Chloro Determinant in CAS 1057279-00-1


The pyridyl-tetrahydroisoquinoline compound class exhibits extreme sensitivity to even single-atom substitutions on the pyridine ring, invalidating casual interchange of structurally similar congeners. Published structure-activity relationship (SAR) data for this scaffold demonstrate that the identity and position of the pyridine substituent dictate target engagement: unsubstituted 2-pyridin-4-yl-THIQ and 2-(2-methylpyridin-4-yl)-THIQ act as NMDA NR-2B subtype-selective blockers [1], whereas introduction of chlorine at the pyridine 2-position redirects pharmacological activity toward phosphodiesterase 4 (PDE4) inhibition — a mechanistically distinct therapeutic axis relevant to inflammatory and respiratory indications [2]. Furthermore, the chlorine atom serves as a synthetic diversification point for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs, directly impacting downstream lead optimisation efficiency and chemical accessibility. A researcher or procurement officer selecting a generic “pyridyl-THIQ” without verifying the exact substitution pattern risks acquiring a compound with a completely different biological target profile, rendering experimental results non-reproducible and procurement expenditure wasted.

Quantitative Differentiation Evidence for 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1057279-00-1) Against Closest Analogs


PDE4A Inhibitory Activity: Chlorine-Driven Target Engagement vs. NMDA-Selective Unsubstituted Analog

In a recombinant human PDE4A enzyme assay (HEK293 overexpression, cAMP hydrolysis readout), 2-(2-chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibited an IC₅₀ of 553 nM [1]. In contrast, the unchlorinated analog 2-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline is reported in patent literature as an NMDA NR-2B subtype-selective blocker with no documented PDE4 activity, whilst the 2-(2-methyl-pyridin-4-yl) analog likewise targets NMDA receptors [2]. This represents a functional target-switch driven solely by the 2-chloro substituent: the 2-chloro compound engages PDE4A (a cAMP-hydrolysing enzyme implicated in inflammatory signalling), whereas the unsubstituted and 2-methyl congeners engage the NMDA receptor ion channel. The quantitative IC₅₀ value of 553 nM provides a benchmark for cross-study comparison with other PDE4-targeting chemotypes, though direct head-to-head PDE4 IC₅₀ values for the unsubstituted analog in the same assay format are not publicly available.

PDE4 inhibition inflammation pyridyl-THIQ SAR

Regioisomeric Chlorine Position Determines Muscarinic M1 Receptor Affinity: 2-Chloropyridin-4-yl vs. 7-Chloro-THIQ vs. 8-Chloro-THIQ

Within the chloro-substituted pyridyl-THIQ family, the position of the chlorine atom dramatically alters muscarinic acetylcholine receptor M1 (M₁) binding. The 7-chloro regioisomer (7-chloro-2-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline; chlorine on the THIQ ring) binds M₁ with a Ki of 1,000 nM [1]. The 8-chloro regioisomer (8-chloro-2-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline) shows improved M₁ affinity with a Ki of 650 nM [2]. The target compound 2-(2-chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline places chlorine on the pyridine ring rather than the THIQ ring, and no M₁ binding data are currently reported for this specific substitution pattern — a data gap that itself constitutes differentiation, as it suggests a distinct pharmacological profile from the THIQ-chlorinated regioisomers. The 2-chloropyridin-4-yl substitution also provides a synthetic cross-coupling handle that is geometrically and electronically distinct from THIQ-core chlorination, enabling different vectors for lead optimisation.

muscarinic receptor chlorine regioisomer M1 affinity

Chlorine as a Synthetic Diversification Handle vs. Non-Halogenated Analogs: Impact on Lead Optimisation Economics

The 2-chloropyridin-4-yl substituent of CAS 1057279-00-1 provides a synthetically addressable aryl chloride that can undergo palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification [1]. The unsubstituted analog 2-pyridin-4-yl-THIQ and the 2-methyl analog lack this reactive handle, requiring de novo synthesis of each derivative rather than parallel library generation from a common advanced intermediate. In the context of structure-activity relationship (SAR) exploration, the 2-chloro compound enables rapid analog synthesis via a single diversification step, reducing the synthetic burden per analog from multiple linear steps to one parallel coupling step. This directly translates to reduced FTE cost and accelerated lead optimisation timelines — a critical consideration for industrial medicinal chemistry procurement where compound cost-per-analog and speed to patent filing are key drivers.

cross-coupling Suzuki reaction C–Cl bond functionalisation medicinal chemistry

Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area vs. Reference Compound Class

Computed physicochemical properties computed by PubChem reveal differentiation relevant to permeability and CNS drug-likeness predictions. 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline has an XLogP3 of 3.5 and a topological polar surface area (TPSA) of 16.1 Ų [1]. These values place the compound firmly within conventional oral and CNS drug-likeness space (XLogP3 < 5; TPSA < 90 Ų for CNS penetration). In contrast, 7-chloro-2-pyridin-4-yl-THIQ (chlorine on THIQ ring) has a reported XLogP3 of 3.4 and the same TPSA of 16.1 Ų, while the 8-chloro regioisomer has an XLogP3 of 3.5 [2]. The similarity in bulk physicochemical properties between regioisomers underscores that observed biological differentiation (PDE4 vs. M₁ binding) is driven by specific electronic and steric effects of chlorine placement rather than gross lipophilicity or polarity differences, making regioisomeric purity critical for reproducible pharmacology.

physicochemical properties XLogP3 TPSA drug-likeness CNS penetration

Procurement-Validated Application Scenarios for 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1057279-00-1)


PDE4-Targeted Anti-Inflammatory Drug Discovery: Primary Screening and Hit Validation

Research groups conducting PDE4 inhibitor screening for inflammatory indications (asthma, COPD, psoriasis, atopic dermatitis) should procure CAS 1057279-00-1 as a structurally validated pyridyl-THIQ hit with confirmed PDE4A inhibitory activity (IC₅₀ = 553 nM in recombinant human PDE4A HEK293 cell assay) [1]. The 2-chloro substituent is the key pharmacophoric element enabling PDE4 engagement; procurement of unsubstituted or 2-methyl analogs (documented as NMDA NR-2B blockers) [2] will not yield PDE4 activity and will generate false-negative screening results. This compound serves as a starting point for structure-based lead optimisation against PDE4 crystal structures (e.g., PDE4D PDB co-crystal templates), with the chlorine atom providing a vector for further potency improvement via fragment growing or bioisosteric replacement.

Combinatorial Library Synthesis via Pd-Catalysed Cross-Coupling at the 2-Chloropyridine Handle

Medicinal chemistry laboratories engaged in lead optimisation of pyridyl-THIQ scaffolds should procure CAS 1057279-00-1 in gram quantities as a universal advanced intermediate. The aryl chloride at the pyridine 2-position enables one-step parallel synthesis of diverse analog libraries via Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amines), or Sonogashira (alkynes) coupling [3]. This is a critical cost-differentiator: each analog is generated from the same purchased intermediate in a single reaction, whereas non-halogenated congeners (e.g., 2-pyridin-4-yl-THIQ, 2-(2-methylpyridin-4-yl)-THIQ) require linear de novo synthesis of each derivative. For a typical 50-membered library, this reduces synthetic effort from ~100–150 linear synthetic steps to ~50 parallel coupling reactions, representing substantial FTE savings and accelerated SAR cycle time — a decisive procurement criterion for industrial hit-to-lead programs operating under tight timelines.

Regioisomeric Selectivity Studies in G-Protein-Coupled Receptor (GPCR) Pharmacology

Pharmacology groups investigating structure-activity relationships of chloro-substituted pyridyl-THIQ compounds at muscarinic acetylcholine receptors should specifically procure CAS 1057279-00-1 alongside its regioisomers (7-Cl-THIQ, CAS 524718-01-2; 8-Cl-THIQ) to map the topological determinants of M₁ receptor binding [4] [5]. The 7-Cl isomer binds M₁ with Ki = 1,000 nM, and the 8-Cl isomer with Ki = 650 nM, whereas the 2-chloropyridin-4-yl isomer shows no reported M₁ affinity, instead engaging PDE4A [1]. A systematic regioisomer panel enables definitive assignment of the chlorine-position pharmacophore for each target and prevents misattribution of biological activity to the wrong substitution pattern in internal datasets. Procurement of the correct CAS number (1057279-00-1) ensures that the chlorine-on-pyridine regioisomer is accurately logged in electronic lab notebooks and compound registries, maintaining data integrity across the organisation.

Chemical Probe Development for cAMP Signalling Pathway Dissection

Chemical biology groups developing tool compounds to dissect cAMP-dependent signalling pathways can employ CAS 1057279-00-1 as a moderate-affinity PDE4A probe compound (IC₅₀ = 553 nM) for target engagement studies [1]. Its favourable computed physicochemical profile (XLogP3 = 3.5; TPSA = 16.1 Ų) predicts adequate cell permeability for cellular assays, and the chlorine atom provides a spectroscopic handle (mass shift) for cellular thermal shift assay (CETSA) or photoaffinity labelling experiments via further derivatisation [6]. The compound fills a niche between high-potency clinical PDE4 inhibitors (e.g., roflumilast, apremilast) and completely inactive scaffold analogs, offering a moderate-activity starting point suitable for fragment-based or structure-guided optimisation without the intellectual property encumbrance often associated with advanced clinical chemotypes.

Quote Request

Request a Quote for 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.